2,6-Dichloropiperidine-3-carboxylic acid

Description

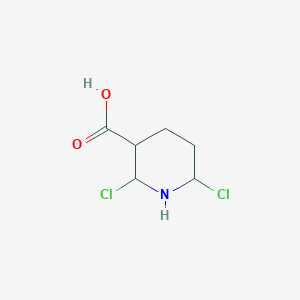

2,6-Dichloropiperidine-3-carboxylic acid is a piperidine derivative featuring chlorine substituents at the 2- and 6-positions of the six-membered saturated ring and a carboxylic acid group at position 3. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and bioactivity.

Properties

IUPAC Name |

2,6-dichloropiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h3-5,9H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEATWHRNZPORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropiperidine-3-carboxylic acid typically involves the chlorination of piperidine derivatives. One common method is the reaction of piperidine with chlorine gas in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure selective chlorination at the 2 and 6 positions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2,6-Dichloropiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or ring systems:

3-Piperidinecarboxylic Acid (CAS 498-95-3)

- Key Differences : Absence of chlorine atoms reduces lipophilicity and electron-withdrawing effects.

- Properties : Used as a laboratory chemical; lower molecular weight (145.16 g/mol) compared to the dichloro derivative. The unsubstituted piperidine ring may exhibit higher solubility in polar solvents due to reduced steric hindrance .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Aromatic pyrimidine ring with chlorine at position 2, methyl at position 6, and carboxylic acid at position 4.

- Key Differences : Aromatic pyrimidine vs. saturated piperidine ring; methyl group introduces steric bulk.

- Properties : Pyrimidine derivatives are often involved in nucleotide analog synthesis. The aromatic system may confer greater thermal stability and distinct electronic properties compared to the saturated piperidine backbone .

6-Cyanopyridine-2-carboxylic Acid (CAS 872602-74-9)

- Structure: Pyridine ring with cyano (-CN) at position 6 and carboxylic acid at position 2.

- Key Differences: Aromatic pyridine ring with a strong electron-withdrawing cyano group.

- Properties: The cyano group increases acidity of the carboxylic acid (pKa ~1–2) compared to chlorine-substituted analogs. This compound is classified as non-hazardous but requires standard laboratory precautions .

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 1498191-33-5)

- Structure : Piperidine ring with ketone groups (dioxo) at positions 2 and 6, fused to a pyrrolidone ring.

- Key Differences : Dioxo groups replace chlorine atoms, creating a highly electron-deficient piperidine core.

Comparative Data Table

Key Findings and Implications

Lipophilicity : The dichloro substitution in the target compound likely increases its membrane permeability compared to unsubstituted 3-piperidinecarboxylic acid, making it more suitable for drug delivery applications .

Acidity: The carboxylic acid group in 6-cyanopyridine-2-carboxylic acid is more acidic than in the target compound due to the electron-withdrawing cyano group, which stabilizes the deprotonated form .

Biological Activity : Piperidine derivatives with electron-withdrawing groups (e.g., dioxo in CAS 1498191-33-5) show enhanced interactions with enzymes, suggesting that the dichloro substituents in the target compound may similarly modulate bioactivity .

Biological Activity

2,6-Dichloropiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a piperidine ring with two chlorine substituents at the 2 and 6 positions and a carboxylic acid group at the 3 position. This configuration contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through apoptosis induction in cancer cells or interference with cell cycle progression.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly affecting serotonin (5-HT) and dopamine receptors, which could have implications for treating mood disorders or neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Piperidine Derivative : The initial step involves chlorination of piperidine to introduce chlorine atoms at the desired positions.

- Carboxylation : Subsequent reactions introduce the carboxylic acid functionality through nucleophilic substitution or carboxylation techniques.

- Purification : The final product is purified using recrystallization or chromatography methods.

Case Studies

Several studies have examined the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

- Antitumor Screening : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to increased apoptosis rates as assessed by flow cytometry .

- Neuropharmacological Effects : Research indicated that the compound could modulate serotonin receptor activity, leading to anxiolytic-like effects in animal models. This suggests a potential therapeutic role in anxiety disorders .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chloropiperidine-3-carboxylic acid | C6H7ClN O2 | Contains one chlorine atom; lower biological activity |

| 4-Chloro-3-piperidinylcarboxylic acid | C7H10ClN O2 | Different position of chlorine; varied receptor affinity |

| 2-Methylpiperidine-3-carboxylic acid | C7H13NO2 | Lacks chlorination; different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.